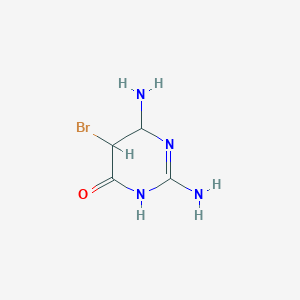
2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in biochemistry, particularly as components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one typically involves the bromination of a suitable pyrimidine precursor followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution occurs at the correct positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could result in various functionalized pyrimidines.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyrimidine: Lacks the bromine substitution.
5-Bromopyrimidine: Lacks the amino substitutions.
2,4,6-Triaminopyrimidine: Contains an additional amino group.
Uniqueness
2,6-Diamino-5-bromo-5,6-dihydropyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89721-64-2 |
|---|---|
Molekularformel |
C4H7BrN4O |
Molekulargewicht |
207.03 g/mol |
IUPAC-Name |
2,4-diamino-5-bromo-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H7BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h1-2H,6H2,(H3,7,8,9,10) |
InChI-Schlüssel |
KOVPZYICMQNIOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(N=C(NC1=O)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



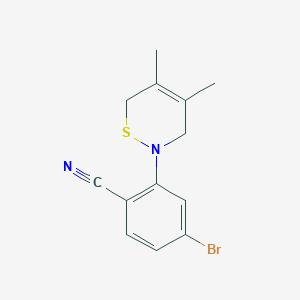
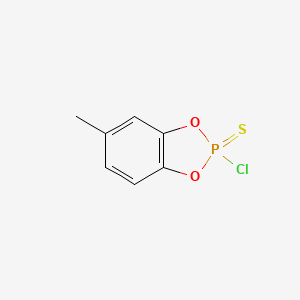
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)



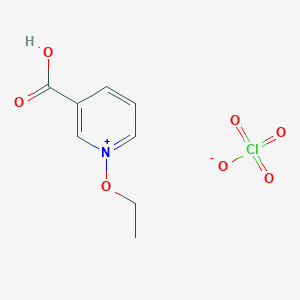
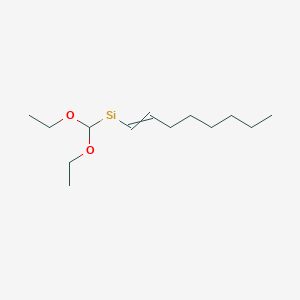
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)
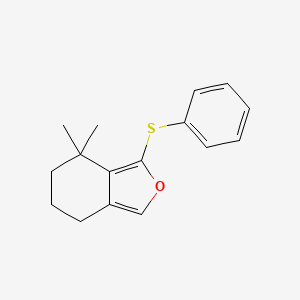
![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)
![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)

